molecular formula C22H28ClN3O3S B5109103 1-[1-(3-Chlorophenyl)sulfonylpiperidin-3-yl]-4-(2-methoxyphenyl)piperazine

1-[1-(3-Chlorophenyl)sulfonylpiperidin-3-yl]-4-(2-methoxyphenyl)piperazine

Cat. No.: B5109103
M. Wt: 450.0 g/mol
InChI Key: XONZRZQCUYMTGJ-UHFFFAOYSA-N
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Description

1-[1-(3-Chlorophenyl)sulfonylpiperidin-3-yl]-4-(2-methoxyphenyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(3-Chlorophenyl)sulfonylpiperidin-3-yl]-4-(2-methoxyphenyl)piperazine typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines . Deprotection of these piperazines followed by selective intramolecular cyclization results in the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[1-(3-Chlorophenyl)sulfonylpiperidin-3-yl]-4-(2-methoxyphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of secondary amines.

Scientific Research Applications

1-[1-(3-Chlorophenyl)sulfonylpiperidin-3-yl]-4-(2-methoxyphenyl)piperazine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[1-(3-Chlorophenyl)sulfonylpiperidin-3-yl]-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence neurotransmitter systems in the brain.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chlorophenyl)piperazine: Known for its psychoactive properties and used in research related to serotonin receptors.

    4-(2-Methoxyphenyl)piperazine: Studied for its potential antidepressant and anxiolytic effects.

Uniqueness

1-[1-(3-Chlorophenyl)sulfonylpiperidin-3-yl]-4-(2-methoxyphenyl)piperazine is unique due to its dual functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

1-[1-(3-chlorophenyl)sulfonylpiperidin-3-yl]-4-(2-methoxyphenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28ClN3O3S/c1-29-22-10-3-2-9-21(22)25-14-12-24(13-15-25)19-7-5-11-26(17-19)30(27,28)20-8-4-6-18(23)16-20/h2-4,6,8-10,16,19H,5,7,11-15,17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XONZRZQCUYMTGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3CCCN(C3)S(=O)(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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